molecular formula C17H19N3O B1486719 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1203291-22-8

3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B1486719
CAS No.: 1203291-22-8
M. Wt: 281.35 g/mol
InChI Key: JWWKHJDBUXNPRY-UHFFFAOYSA-N
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Description

This compound, also known as 金雀花碱, is a derivative of pyridine and is one of the main alkaloids found in the plant species of the Fabaceae and Berberidaceae families . It has various pharmacological effects, including anti-arrhythmic, anti-microbial infection, anti-ulcer, and leukocyte elevation . Clinically, it is mainly used for rescuing surgical trauma, war wounds, and reflex respiratory arrest caused by asphyxiating poisons, cyanide poisons, anesthetics, etc .


Synthesis Analysis

The synthesis of this compound involves a chemodivergent approach, which includes AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound involves a bispidine framework that is fused to a 3-nitro-2-pyridone group . The two molecules in the asymmetric unit do not show any significant geometrical differences, except in the conformations of the nitro-group, which is involved in intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the solvent employed. The AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions can afford 6,12-methanodibenzo[b,f][1,5]diazocin-13-ylmethanones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely dependent on its molecular structure. It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .

Scientific Research Applications

Synthesis and Structural Analysis

Syntheses and Crystal Structures :The compound 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has been synthesized and studied for its crystal structure. Arylsulfonylation of cytisine resulted in three new compounds, which include derivatives of the aforementioned compound. The crystal structures were determined using single-crystal X-ray diffraction data, revealing the arrangement of two fragments of the molecule around the sulfonyl site. Weak C—H...O hydrogen bonds were observed in the crystal structures, contributing to the molecular stability. Hirshfeld surface analysis indicated that H...H and H...O/O...H interactions significantly contribute to the crystal packing (Okmanov et al., 2023).

Chemical Synthesis Processes

Synthesis of Related Compounds :The compound has been involved in the synthesis of various related complex compounds through multi-step reactions. For example, it has been used as an intermediate in synthesizing complex heterocyclic compounds. The reaction processes involved multiple steps, including condensation and reduction, showcasing the compound's utility in forming various bioactive heterocyclic structures (Kametani et al., 1973).

Application in Complex Chemical Reactions

Complex Reaction Mechanisms :This compound has also been featured in complex chemical reactions leading to the formation of unique heterocyclic systems. The reactions often involve intermediates that undergo structural rearrangements, indicating the compound's role in forming structurally diverse heterocycles. These processes are crucial for synthesizing novel compounds with potential applications in various fields, including medicinal chemistry (Cao et al., 2019).

Mechanism of Action

This compound is a low efficacy partial agonist of α4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine on the reward pathway and facilitate addiction . This compound reduces the effects of nicotine on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating nicotine withdrawal symptoms that accompany cessation attempts .

Safety and Hazards

The safety and hazards associated with this compound are largely dependent on its pharmacological effects. It is mainly used for rescuing surgical trauma, war wounds, and reflex respiratory arrest caused by asphyxiating poisons, cyanide poisons, anesthetics, etc .

Future Directions

The future directions for this compound involve further investigation into its potential as a treatment for cognitive dysfunction . Docking of a series of methanepyrido[1,2-a][1,5]diazocin[-cytisine derivatives to the active center of the nicotinic acetylcholine receptor was used to generate a set of potential substances for the treatment of cognitive dysfunction .

Properties

IUPAC Name

11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWKHJDBUXNPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Reactant of Route 2
Reactant of Route 2
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Reactant of Route 3
Reactant of Route 3
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Reactant of Route 4
Reactant of Route 4
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Reactant of Route 5
Reactant of Route 5
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Reactant of Route 6
Reactant of Route 6
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

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